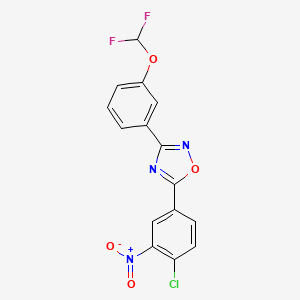
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-nitrophenyl group and a difluoromethoxyphenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction between a hydrazide and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.
-
Introduction of Substituents: : The chloro-nitrophenyl and difluoromethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the reaction of a nucleophile with an aromatic compound containing a leaving group (e.g., halogen).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
-
Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.
科学的研究の応用
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Materials Science: Due to its unique structural features, it can be investigated for use in the development of advanced materials, including polymers and organic electronic devices.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro-nitrophenyl and difluoromethoxyphenyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but has a methoxy group instead of a difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but has a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole lies in the presence of both the chloro-nitrophenyl and difluoromethoxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
CAS番号 |
1779134-12-1 |
|---|---|
分子式 |
C15H8ClF2N3O4 |
分子量 |
367.69 g/mol |
IUPAC名 |
5-(4-chloro-3-nitrophenyl)-3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H8ClF2N3O4/c16-11-5-4-9(7-12(11)21(22)23)14-19-13(20-25-14)8-2-1-3-10(6-8)24-15(17)18/h1-7,15H |
InChIキー |
FWDUBVSRQULDEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

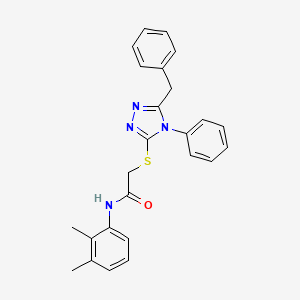
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
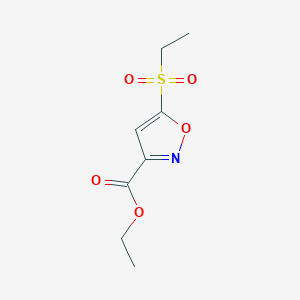
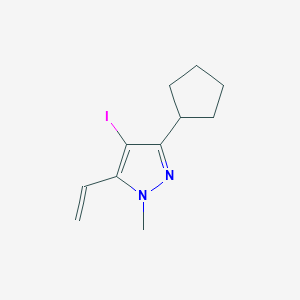
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
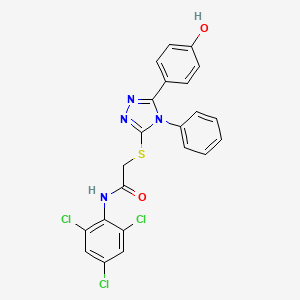
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
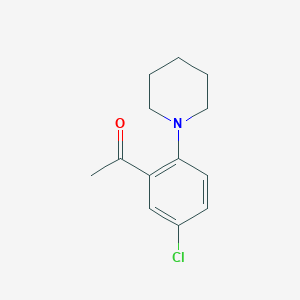
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)
